Regorafenib N-oxide (M2) is a synthetic metabolite of the multi-kinase inhibitor regorafenib, primarily used in cancer therapy. Regorafenib itself is indicated for treating various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. The compound's full chemical designation is Regorafenib N-oxide (M2)-13C,d3, which indicates that it contains isotopes of carbon and deuterium, enhancing its utility in metabolic studies and drug monitoring.
Regorafenib N-oxide is classified as a tyrosine kinase inhibitor. It is a derivative of regorafenib, which acts on multiple targets involved in tumor growth and angiogenesis. The compound's molecular formula is with a molecular weight of 502.83 g/mol. It is synthesized as a stable compound with a minimum purity of 95% and isotopic enrichment of over 99% for carbon-13 and 98% for deuterium .
The synthesis of Regorafenib N-oxide (M2) involves several key steps that typically include:
The technical details regarding reaction conditions, such as temperature, solvents used (often organic solvents), and catalysts can vary based on the specific laboratory protocols employed .
The molecular structure of Regorafenib N-oxide can be represented as follows:
The structure features a pyridine ring, which contributes to its lipophilicity and ability to penetrate biological membranes. The presence of halogen atoms (chlorine and fluorine) enhances its pharmacological properties by influencing binding affinity to target proteins .
Regorafenib N-oxide participates in various biochemical reactions:
The mechanism of action for Regorafenib N-oxide involves:
Regorafenib N-oxide has several applications in scientific research:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6